N'-(3-nitrobenzylidene)-4-biphenylcarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-nitrobenzylidene)-4-biphenylcarbohydrazide is a Schiff base compound formed by the condensation of 3-nitrobenzaldehyde and 4-biphenylcarbohydrazide Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-nitrobenzylidene)-4-biphenylcarbohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 4-biphenylcarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours until the formation of the Schiff base is complete. The product is then filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to obtain pure N’-(3-nitrobenzylidene)-4-biphenylcarbohydrazide .
Industrial Production Methods
While specific industrial production methods for N’-(3-nitrobenzylidene)-4-biphenylcarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(3-nitrobenzylidene)-4-biphenylcarbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The Schiff base can be reduced to the corresponding amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: The major product would be the corresponding nitro compound.
Reduction: The major product would be the corresponding amine.
Substitution: The major products would depend on the nucleophile used in the reaction.
Scientific Research Applications
N’-(3-nitrobenzylidene)-4-biphenylcarbohydrazide has several scientific research applications:
Biology: The compound and its metal complexes have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N’-(3-nitrobenzylidene)-4-biphenylcarbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, such as proteins and DNA, leading to various biological effects. The compound’s ability to chelate metal ions enhances its biological activity and makes it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
N’-(3-nitrobenzylidene)-4-biphenylcarbohydrazide can be compared with other Schiff bases, such as:
N’-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide: This compound also exhibits antimicrobial and anticancer activities.
N-(2,4-dinitrobenzylidene)-3-chlorobenzenamine:
The uniqueness of N’-(3-nitrobenzylidene)-4-biphenylcarbohydrazide lies in its specific structural features and the resulting biological and chemical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-20(22-21-14-15-5-4-8-19(13-15)23(25)26)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-14H,(H,22,24)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGLCWUXDWLGIE-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.